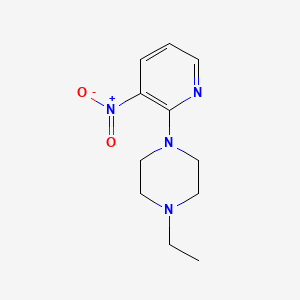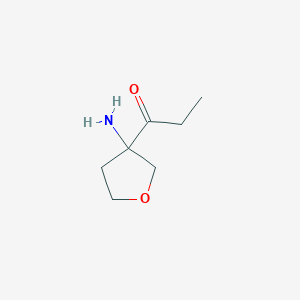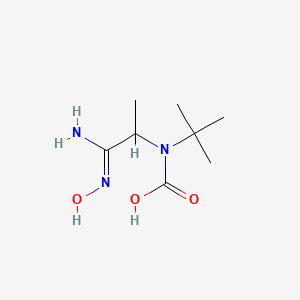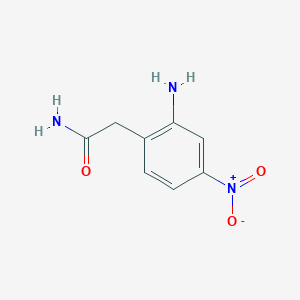
2-(2-Amino-4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H9N3O3 It is a derivative of acetamide and contains both amino and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-nitrophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-amino-4-nitroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the treatment of 2-amino-4-nitroaniline with acetyl chloride in the presence of a base such as pyridine. This reaction also yields this compound, which can be purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Amino-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles, solvents like ethanol or methanol.
Condensation: Aldehydes or ketones, acidic or basic conditions.
Major Products Formed
Reduction: 2-(2-Amino-4-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Schiff bases with different aldehydes or ketones.
科学的研究の応用
2-(2-Amino-4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Amino-4-nitrophenyl)acetamide depends on its specific application. For example, its antimicrobial activity may involve the inhibition of essential enzymes or disruption of microbial cell membranes. The exact molecular targets and pathways can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-Amino-4-nitrophenol: Similar structure but lacks the acetamide group.
2-Amino-4-nitrobenzoic acid: Contains a carboxylic acid group instead of an acetamide group.
2-Amino-4-nitrobenzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
2-(2-Amino-4-nitrophenyl)acetamide is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its acetamide group also differentiates it from other similar compounds, making it a valuable intermediate in organic synthesis and industrial applications.
特性
分子式 |
C8H9N3O3 |
|---|---|
分子量 |
195.18 g/mol |
IUPAC名 |
2-(2-amino-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H9N3O3/c9-7-4-6(11(13)14)2-1-5(7)3-8(10)12/h1-2,4H,3,9H2,(H2,10,12) |
InChIキー |
XLCSNRIAAXFCEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


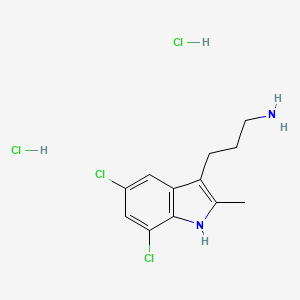
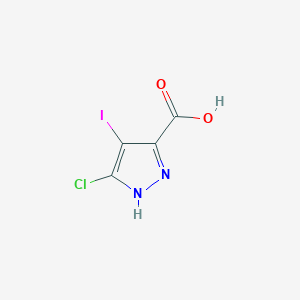
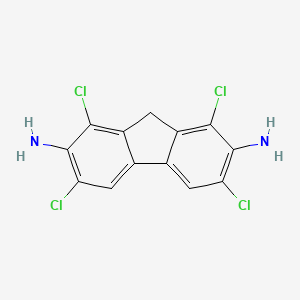

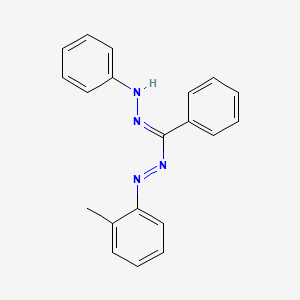
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
![1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B15251608.png)
![Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)

